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Abstract

(+)-Dalbergiphenol is a naturally occurring neoflavonoid, a class of phenolic compounds found
in various plant species. It has been notably isolated from the heartwood of trees belonging to
the Dalbergia genus, such as Dalbergia sissoo[1]. Neoflavonoids are of significant interest to
the scientific community due to their diverse biological activities. This technical guide provides
a comprehensive overview of the chemical structure and stereochemistry of (+)-
Dalbergiphenol, including its structural elucidation, and presents a summary of relevant
experimental methodologies.

Chemical Structure and Identification

Dalbergiphenol is a neoflavonoid characterized by a 4-phenylchroman skeleton. The precise
chemical structure and systematic name for Dalbergiphenol are crucial for its unambiguous
identification and for understanding its chemical properties and biological interactions.

IUPAC Name and Structural Formula

While the specific IUPAC name for the (+)-enantiomer of Dalbergiphenol is not explicitly
available in the reviewed literature, the general structure of Dalbergiphenol is known. The

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1649410?utm_src=pdf-interest
https://www.benchchem.com/product/b1649410?utm_src=pdf-body
https://www.benchchem.com/product/b1649410?utm_src=pdf-body
https://www.benchchem.com/product/b1649410?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25850356/
https://www.benchchem.com/product/b1649410?utm_src=pdf-body
https://www.benchchem.com/product/b1649410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

stereochemistry of the chiral center dictates the "(+)" designation, which refers to its
dextrorotatory nature. The absolute configuration (R/S) of (+)-Dalbergiphenol is not definitively
reported in the available literature.

Chemical Identifiers (General Dalbergiphenol):

Identifier Value

4-(2,4-dihydroxyphenyl)-3,4-dihydro-2H-

IUPAC Name

chromen-7-ol
Molecular Formula C15H1404
Molecular Weight 258.27 g/mol
SMILES C1C(C2=CC=C(C=C2)0)0C3=CC(=CC=C31)0
inChi InChI=1S/C15H1404/c16-10-5-6-13-12(8-10)9-
n

15(19-13)11-3-1-2-7-14(11)18/h1-8,15-18H,9H2
InChlKey Not available

Spectroscopic Data

The structural elucidation of Dalbergiphenol has been primarily achieved through spectroscopic
techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. While specific *H
and 3C NMR data for the purified (+)-Dalbergiphenol enantiomer are not provided in the
searched literature, the general spectral characteristics are consistent with the proposed
neoflavonoid structure.

Table of Expected NMR Data (based on general neoflavonoid structures):

1H NMR (Typical Shifts) 13C NMR (Typical Shifts)

Aromatic protons (6 6.0-8.0 ppm) Aromatic carbons (& 100-160 ppm)

Methine proton at chiral center (d 4.0-5.5 ppm) Methine carbon at chiral center (& 70-90 ppm)

Methylene protons (& 2.5-3.5 ppm) Methylene carbon (& 20-40 ppm)

Phenolic hydroxyl protons (variable shifts) Carbonyl carbon (if present, d > 160 ppm)
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Note: The actual chemical shifts can vary depending on the solvent and experimental
conditions.

Stereochemistry of (+)-Dalbergiphenol

The "(+)" prefix in (+)-Dalbergiphenol indicates that it is the dextrorotatory enantiomer,
meaning it rotates plane-polarized light in a clockwise direction[2][3]. The stereochemistry of a
molecule is critical as different enantiomers can exhibit distinct biological activities.

Absolute Configuration

The absolute configuration at the chiral center of (+)-Dalbergiphenol, designated by the Cahn-
Ingold-Prelog (R/S) notation, has not been explicitly reported in the reviewed scientific
literature[4][5]. Determination of the absolute configuration typically requires advanced
analytical technigues such as X-ray crystallography of a single crystal or comparison of
experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra
with quantum chemical calculations.

Optical Rotation

The specific optical rotation is a fundamental physical property of a chiral compound. Although
the "(+)" designation implies a positive optical rotation, the specific value for (+)-
Dalbergiphenol is not available in the provided search results. The specific rotation is
measured using a polarimeter and is dependent on the concentration of the sample, the path
length of the light, the temperature, and the wavelength of the light source (typically the sodium
D-line at 589 nm)[6][7].

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation,
purification, and structural characterization of Dalbergiphenol from natural sources, based on
common practices for the isolation of neoflavonoids.

Isolation and Purification

Dalbergiphenol is typically isolated from the heartwood of Dalbergia species[1]. A general
protocol for its extraction and purification is as follows:
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o Extraction: The dried and powdered plant material (e.g., heartwood of Dalbergia sisso00) is
subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often
using a Soxhlet apparatus or maceration[8].

o Fractionation: The crude extract is then concentrated under reduced pressure and may be
partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to
separate compounds based on their polarity.

o Chromatography: The fraction enriched with Dalbergiphenol is further purified using column
chromatography over silica gel or other stationary phases. A gradient elution system with a
mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is commonly employed
to separate the individual compounds|[8][9].

» Final Purification: Final purification to obtain pure (+)-Dalbergiphenol may require further
chromatographic steps, such as preparative thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of
spectroscopic methods:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR, 3C NMR, and 2D-NMR (e.g.,
COSY, HSQC, HMBC) experiments are the primary tools for establishing the connectivity of
atoms in the molecule.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact molecular weight and elemental composition of the compound.

« Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups
present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

» Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about
the electronic transitions within the molecule and is characteristic of the chromophore
system.

Stereochemical Analysis
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Determining the absolute stereochemistry of (+)-Dalbergiphenol would involve the following
advanced techniques:

o X-ray Crystallography: This is the most definitive method for determining the absolute
configuration of a chiral molecule. It requires the formation of a high-quality single crystal of
the compound[10][11][12][13].

o Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and
Vibrational Circular Dichroism (VCD) can be used. The experimental spectrum is compared
with the theoretically calculated spectrum for the possible enantiomers (R and S) to assign
the absolute configuration.

o Chiral Derivatization: The molecule can be derivatized with a chiral reagent of known
absolute configuration. The resulting diastereomers can then be analyzed by NMR or other
techniques to deduce the stereochemistry of the original molecule.

Visualizations
Chemical Structure of Dalbergiphenol

Caption: 2D representation of the chemical structure of Dalbergiphenol.

Workflow for Stereochemical Determination
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Caption: Logical workflow for the isolation and stereochemical determination of (+)-
Dalbergiphenol.

Conclusion

(+)-Dalbergiphenol is a neoflavonoid of significant scientific interest. While its planar chemical
structure is well-established, a definitive assignment of its absolute stereochemistry remains to
be reported in widely accessible literature. This guide provides a summary of the known
structural information and outlines the standard experimental procedures required for the
complete stereochemical elucidation of this natural product. Further research, particularly
employing X-ray crystallography or advanced chiroptical methods, is necessary to
unequivocally determine the absolute configuration of (+)-Dalbergiphenol. This information is
paramount for any future studies on its biological activity and potential applications in drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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